

chemical structure and IUPAC name of 5-Iodo-2-methoxypyrimidine

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Compound of Interest

Compound Name: 5-Iodo-2-methoxypyrimidine

Cat. No.: B1277562

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An In-depth Technical Guide to 5-Iodo-2-methoxypyrimidine

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant biological activities of **5-Iodo-2-methoxypyrimidine**. It is intended for researchers, scientists, and drug development professionals working with pyrimidine derivatives.

Chemical Structure and IUPAC Name

5-Iodo-2-methoxypyrimidine is a substituted pyrimidine with an iodine atom at the 5-position and a methoxy group at the 2-position of the pyrimidine ring.

IUPAC Name: **5-iodo-2-methoxypyrimidine**^[1]

Chemical Structure:

Chemical Structure of **5-Iodo-2-methoxypyrimidine**

Physicochemical Properties

A summary of the key physicochemical properties of **5-Iodo-2-methoxypyrimidine** and a related compound, 5-Iodo-2,4-dimethoxypyrimidine, are presented below for comparison. The pyrimidine scaffold is a fundamental heterocyclic motif in a vast array of biologically active

compounds, and the nature of substituents significantly influences properties like solubility and protein-binding affinity.[2]

Property	5-Iodo-2-methoxypyrimidine	5-Iodo-2,4-dimethoxypyrimidine
Molecular Formula	C5H5IN2O[1]	C6H7IN2O2[3]
Molecular Weight	235.94466 Da[1]	266.05 g/mol [3]
Appearance	Not specified	White to Light yellow powder to crystal[4]
Melting Point	Not specified	71 - 75 °C[5]
SMILES	<chem>COC1=NC=C(C=N1)I</chem> [1]	<chem>COC1=NC(=C(I)C=N1)OC</chem>
InChI	InChI=1S/C5H5IN2O/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3[1]	InChI=1S/C6H7IN2O2/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,1-2H3
XlogP (predicted)	1.2[1]	Not specified
CAS Number	13472-61-2 (related)	52522-99-3[3]

Biological Activity

Pyrimidine derivatives are a cornerstone in medicinal chemistry due to their wide range of pharmacological activities.[6] They are known to exhibit anti-tubercular, anti-HIV, anti-microbial, anti-inflammatory, anti-malarial, anti-depressant, anti-convulsant, antioxidant, and anti-cancer properties.[6]

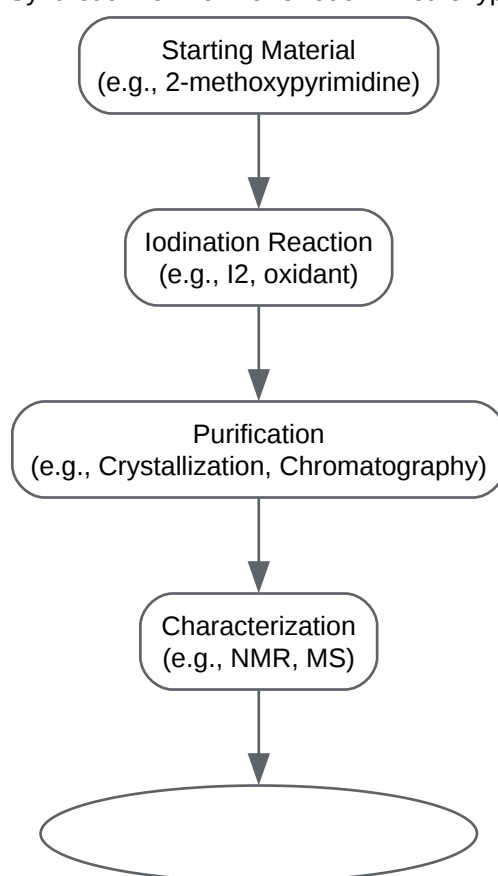
While specific biological data for **5-Iodo-2-methoxypyrimidine** is not extensively documented in the public domain, related 5-substituted pyrimidine nucleosides have shown significant biological effects. For instance, 5-iodo-2'-deoxyuridine has been investigated as a potential radiosensitizer in cancer therapy.[7] Furthermore, certain 5-substituted 4'-thiopyrimidine nucleosides, including a 5-iodo analog, have demonstrated potent activity against orthopoxvirus infections.[8] The presence of an iodine atom at the 5-position can influence the molecule's interaction with biological targets.

Experimental Protocols

Detailed experimental protocols for the synthesis of **5-Iodo-2-methoxypyrimidine** are not readily available. However, a general procedure can be adapted from the synthesis of structurally similar pyrimidine derivatives. The following represents a plausible synthetic workflow.

General Synthetic Workflow

General Synthetic Workflow for 5-Iodo-2-methoxypyrimidine



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A potential synthetic pathway for **5-Iodo-2-methoxypyrimidine**.

Representative Iodination Protocol for a Pyrimidine Ring

This protocol is a generalized procedure for the iodination of an activated pyrimidine ring and would require optimization for the specific synthesis of **5-Iodo-2-methoxypyrimidine**.

Materials:

- 2-methoxypyrimidine (starting material)
- Iodine (I_2)
- An oxidizing agent (e.g., hydrogen peroxide, nitric acid)
- Solvent (e.g., water, acetic acid)
- Ice water
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

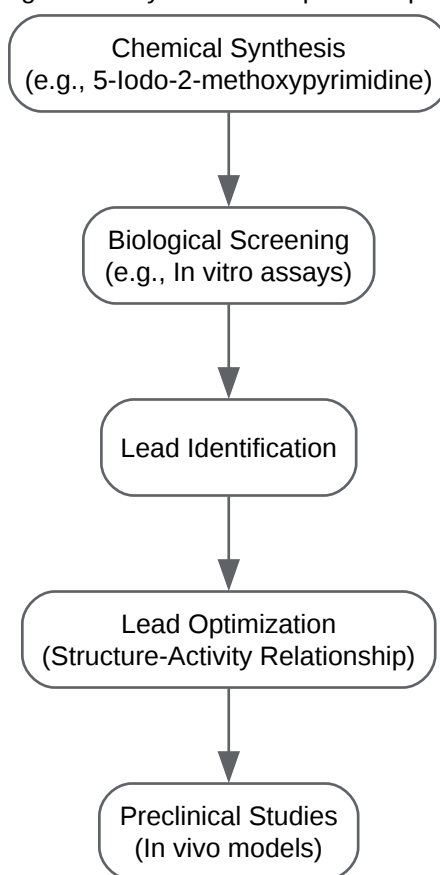
- Dissolve 2-methoxypyrimidine in a suitable solvent in a reaction flask.
- Add iodine to the solution in portions while stirring.
- Slowly add the oxidizing agent to the reaction mixture. The temperature should be monitored and controlled, if necessary.
- Continue stirring the reaction mixture for a specified time until the reaction is complete (monitored by TLC or LC-MS).
- After the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.
- Filter the crude product, wash it with cold water, and dry it.
- Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

- Characterize the final product using techniques such as NMR, Mass Spectrometry, and Elemental Analysis to confirm its structure and purity.

Logical Relationships in Drug Discovery

The development of novel therapeutic agents often follows a structured pathway from initial compound synthesis to preclinical evaluation.

Drug Discovery and Development Pipeline



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A simplified workflow for a drug discovery program.

This guide serves as a foundational resource for researchers interested in **5-Iodo-2-methoxypyrimidine**. While specific experimental and biological data for this compound are limited, the information on related pyrimidine derivatives provides a strong basis for future investigation and application in medicinal chemistry and drug development.

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